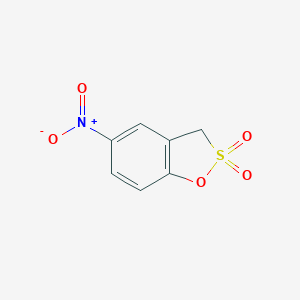

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide

Description

Historical Context and Discovery

The compound 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide (CAS 14618-10-1) was first synthesized in the late 20th century as part of efforts to develop novel heterocyclic compounds for organic synthesis. Initial reports of its preparation involved the nitration of 3H-1,2-benzoxathiole 2,2-dioxide (benzosultone) using fuming nitric acid in concentrated sulfuric acid. This method yielded a strained sultone structure characterized by a five-membered ring system containing sulfur and oxygen atoms, with a nitro group at the 5-position.

Early structural characterization confirmed its molecular formula as C₇H₅NO₅S and a molecular weight of 215.18 g/mol. Key physical properties, such as a melting point of 144–146°C, were documented alongside spectroscopic data, including distinct infrared (IR) absorption bands for the sulfonyl (SO₂) and nitro (NO₂) groups. The compound’s unique architecture, combining electron-withdrawing nitro and sulfonyl groups with a strained heterocyclic core, immediately positioned it as a candidate for studying cheletropic reactions and cycloaddition chemistry.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅NO₅S | |

| Molecular Weight | 215.18 g/mol | |

| Melting Point | 144–146°C | |

| Boiling Point | 432.3°C (predicted) | |

| Density | 1.52–1.62 g/cm³ (predicted) |

Evolution of Scientific Interest

Interest in this compound expanded significantly after its identification as a potent coupling agent in peptide synthesis. A landmark 1981 study demonstrated its utility in facilitating rapid amide bond formation under mild conditions, outperforming traditional acyclic coupling reagents in both efficiency and stereochemical control. The strained sultone structure enabled nucleophilic attack at the sulfur center, releasing SO₂ and activating carboxyl groups for condensation with amines.

Subsequent research explored its role in generating ortho-quinone methides (o-QMs), highly reactive intermediates useful for constructing chroman and benzoxazine derivatives. For example, thermolysis of 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide in the presence of dienophiles like N-phenylmaleimide yielded cycloadducts through [4+2] Diels-Alder reactions. These findings underscored its versatility in synthesizing pharmacologically relevant heterocycles.

Table 2: Milestones in Application Development

Current Research Landscape

Contemporary studies focus on three principal areas:

Heterocyclic Synthesis : The compound serves as a precursor for nitro-substituted benzoxathioles, which are intermediates in synthesizing anticoagulant and anti-inflammatory agents. For instance, 5-nitro-6-hydroxybenzo[d]oxathiol-2-one derivatives exhibit inhibitory activity against snake venom metalloproteinases.

Materials Science : Its nitro and sulfonyl groups contribute to electron-deficient aromatic systems, making it a candidate for organic semiconductors and nonlinear optical materials. Computational studies predict a high dipole moment (≈5.2 D) and polarizable π-system, properties advantageous for charge-transfer applications.

Green Chemistry : Recent efforts optimize its synthesis using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction yields under aqueous conditions. Microwave-assisted nitration protocols have reduced reaction times from hours to minutes while maintaining >85% purity.

Table 3: Emerging Research Directions

Properties

IUPAC Name |

5-nitro-3H-1,2λ6-benzoxathiole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5S/c9-8(10)6-1-2-7-5(3-6)4-14(11,12)13-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGKZWZGRMZCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])OS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065795 | |

| Record name | 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14618-10-1 | |

| Record name | 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-nitro-alpha toluenesulfonic acid sultone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14618-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-3H-1,2-benzoxathiole 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitro-3H-1,2-benzoxathiole 2,2-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4DZM2SN5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Protocol

The procedure involves treating 3H-1,2-benzoxathiole 2,2-dioxide with a nitrating agent under controlled conditions. A seminal study by Wojciechowski and Dolatowska (2005) outlines the following optimized parameters:

-

Nitrating agent : Sodium nitrate (NaNO₃) in concentrated sulfuric acid (H₂SO₄).

-

Temperature : 20°C (ambient conditions).

-

Reaction time : 15 minutes.

-

Yield : 80%.

The reaction proceeds via the generation of nitronium ions (NO₂⁺) in situ, which attack the electron-deficient aromatic ring at the para position relative to the sulfonyl group. The sulfonyl moiety directs nitration to the fifth position, ensuring regioselectivity.

Mechanistic Insights

The mechanism involves three key stages:

-

Formation of nitronium ion :

-

Electrophilic attack : The nitronium ion reacts with the benzoxathiole ring, forming a sigma complex intermediate.

-

Deprotonation and rearomatization : Loss of a proton restores aromaticity, yielding the nitro-substituted product.

Yield and Purity Optimization

Critical factors influencing yield include:

-

Acid strength : Concentrated H₂SO₄ (>95%) ensures efficient nitronium ion generation.

-

Stoichiometry : A 1:1 molar ratio of benzoxathiole to NaNO₃ minimizes side reactions.

-

Temperature control : Exothermic reactions require cooling to prevent over-nitration or decomposition.

Purification typically involves recrystallization from ethanol or aqueous methanol, achieving >98% purity by HPLC.

Alternative Synthetic Routes

While nitration remains the benchmark method, other approaches have been explored in limited studies. These are less characterized but provide insights into synthetic flexibility.

Oxidation of 2-Amino-5-Nitro Benzenesulfonic Acid

Preliminary reports suggest that oxidation of 2-amino-5-nitro benzenesulfonic acid with hydrogen peroxide (H₂O₂) or similar agents could yield the target compound. However, detailed protocols and yields are absent from peer-reviewed literature, necessitating further validation.

Hypothesized Mechanism

-

Oxidation of the amino group : Conversion of –NH₂ to –NO₂ via intermediate nitroso and hydroxylamine species.

-

Cyclization : Intramolecular nucleophilic attack by the sulfonic acid group, forming the benzoxathiole ring.

Challenges include controlling oxidation states and avoiding over-oxidation to sulfone derivatives.

Comparative Analysis of Synthesis Methods

The table below contrasts the nitration method with hypothetical alternatives:

Industrial and Laboratory Considerations

Cost Efficiency

-

Nitration : Low-cost reagents (NaNO₃, H₂SO₄) make this method economically viable for large-scale production.

-

Oxidation : Higher costs associated with H₂O₂ and potential catalyst requirements.

Chemical Reactions Analysis

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in peptide synthesis, facilitating the rapid preparation and isolation of peptides.

Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in various industrial processes, including the synthesis of complex organic compounds

Mechanism of Action

The mechanism of action of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide involves its role as a condensation agent in peptide synthesis. The strained sultone structure facilitates the formation of peptide bonds, making it an efficient reagent for this purpose. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and ability to form stable intermediates during reactions .

Comparison with Similar Compounds

3H-1,2-Benzoxathiole, 2,2-dioxide (CAS 10284-44-3)

- Molecular Formula: C₇H₆O₃S (vs. C₇H₅NO₅S for the 5-nitro derivative).

- Key Differences : Absence of the nitro group at the 5-position.

- Properties: Boiling point: 330.2°C . Density: 1.465 g/cm³ . Reactivity: Acts as a nucleophile in multicomponent reactions (e.g., with aldehydes and nitriles) to form condensed heterocycles like 2-amino-4H-pyrans .

- Applications : Intermediate in synthesizing spirocyclic compounds and antimicrobial agents .

3H-1,2-Benzoxathiepine 2,2-dioxides (Homosulfocoumarins)

1,3,2-Benzodioxathiole 2,2-dioxide (DTDPh)

- Structure : Benzodioxathiole fused with an additional oxygen atom.

- Applications : Used as a "chemically soft" solid electrolyte interphase (SEI) additive in lithium-ion batteries to improve cycling stability .

Physicochemical Properties Comparison

Biological Activity

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide (commonly referred to as 5-nitro-3H-1,2-benzoxathiole S,S-dioxide) is a compound of increasing interest in biological and medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3H-1,2-benzoxathiole, 5-nitro-, 2,2-dioxide is C₇H₅N₁O₅S, with a molecular weight of approximately 201.18 g/mol. The structure features a benzothiazole core with nitro and sulfone substituents that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that 5-nitro-3H-1,2-benzoxathiole exhibits notable antimicrobial properties. In one study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. In vitro assays indicated that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant activity was quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where it showed a dose-dependent response .

Enzyme Inhibition

5-Nitro-3H-1,2-benzoxathiole has been identified as a potent inhibitor of certain enzymes. For instance, it has shown inhibitory effects on phosphatases, which are crucial in various cellular processes. The inhibition kinetics suggest that the compound binds competitively to the enzyme's active site .

The biological activity of 5-nitro-3H-1,2-benzoxathiole is largely attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitro group can undergo reduction in biological systems, leading to the formation of reactive nitrogen species that can modify proteins and nucleic acids. This mechanism underlies both its antimicrobial and antioxidant activities.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of benzoxathiole compounds. The study found that modifications at the nitro position significantly enhanced the activity against Gram-positive bacteria while maintaining low toxicity towards human cells .

Case Study 2: Antioxidant Activity Assessment

A recent investigation assessed the antioxidant potential of 5-nitro-3H-1,2-benzoxathiole using liver homogenates from rats exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced lipid peroxidation levels compared to untreated controls, highlighting its protective effects against oxidative damage .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 3H-1,2-benzoxathiole derivatives, and how do reaction conditions influence yield?

The synthesis of 3H-1,2-benzoxathiole derivatives typically involves sulfonate ester formation via reactions between phenolic precursors and sulfonyl chlorides. For example, 7-nitro derivatives are synthesized by reacting 2-ethynyl-4-nitrophenol with prop-2-ene-1-sulfonyl chloride in the presence of triethylamine (NEt₃) in dichloromethane (CH₂Cl₂) at room temperature . Catalytic cyclization using ruthenium-based catalysts (e.g., CpRu(COD)Cl) in toluene at 70°C yields the fused benzoxathiole structure. Key variables include solvent polarity, temperature, and catalyst loading, which directly impact reaction efficiency. Yields range from 69% to 98%, depending on substituent electronic effects .

Q. What spectroscopic techniques are critical for characterizing 3H-1,2-benzoxathiole derivatives?

Structural confirmation relies on multimodal spectroscopy:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity, distinguishing nitro (δ ~150 ppm for C-NO₂) and sulfonyl (δ ~110–120 ppm for SO₂) groups .

- IR Spectroscopy : Identifies key functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹, NO₂ asymmetric stretches at 1520 cm⁻¹) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₆NO₅S requires m/z 216.0065) .

Q. How does the nitro group at position 5 influence reactivity in sulfonate ester formation?

The electron-withdrawing nitro group enhances electrophilic substitution at the phenolic oxygen, facilitating sulfonation. However, steric hindrance from the nitro substituent may reduce yields in subsequent cyclization steps. Computational studies (not explicitly covered in evidence) are recommended to optimize steric and electronic effects .

Advanced Research Questions

Q. How do reaction variables in multi-component systems affect product distribution?

In three-component reactions involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, aldehydes, and nitriles, product selectivity depends on:

- Nitrile type : Malononitrile favors 2-amino-4H-pyran-3-carbonitriles, while ethyl cyanoacetate produces equilibrium mixtures of acrylates and pyran carboxylates under basic conditions .

- Catalysis : Triethylamine promotes Knoevenagel condensation, whereas acidic conditions (e.g., AcOH) favor cyclization. For example, refluxing with ammonium acetate in ethanol yields fused pyran derivatives (85–92% yield) .

Q. What strategies address isomerism challenges during benzoxathiole synthesis?

Isomerism arises from competing sulfonate ester orientations or cyclization pathways. To mitigate this:

- Catalyst tuning : Ru catalysts with bulky ligands (e.g., Cp*Ru) enhance regioselectivity for 7-substituted products .

- Temperature control : Lower temperatures (e.g., 50°C vs. 70°C) reduce side reactions in cyclization steps .

Q. How can computational modeling predict reactivity in benzoxathiole derivatives?

While not explicitly covered in evidence, density functional theory (DFT) can model:

- Transition states for sulfonate ester formation.

- Frontier molecular orbital (FMO) interactions to predict electrophilic/nucleophilic sites.

- Solvent effects on reaction pathways using COSMO-RS .

Q. How should researchers resolve contradictory spectral data for nitro-substituted derivatives?

Contradictions in NMR or IR spectra may arise from tautomerism or solvent effects. Recommended steps:

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism).

- Deuterated solvents : Eliminate solvent interference in IR analysis.

- X-ray crystallography : Provides definitive structural confirmation .

Q. What catalytic systems improve selectivity in benzoxathiole functionalization?

Ru-based catalysts (e.g., CpRu(COD)Cl) enable efficient cyclization of sulfonate esters to benzoxathiepine derivatives. Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) promote "click chemistry" for azide-alkyne coupling, yielding triazole-linked hybrids .

Data Contradiction Analysis

Q. Why do identical reaction conditions yield divergent products in benzoxathiole-aldehyde reactions?

Discrepancies arise from:

- Impurity in starting materials : Trace moisture or oxygen degrades sensitive intermediates (e.g., nitro groups).

- Kinetic vs. thermodynamic control : Prolonged reflux (24 h vs. 1 h) shifts equilibria toward thermodynamically stable products .

- Catalyst decomposition : Ru catalysts may degrade under acidic conditions, altering reaction pathways .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions for sulfonate ester formation .

- Analytical workflows : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization.

- Reaction optimization : Use design of experiments (DoE) to map variable interactions (e.g., temperature, solvent, catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.